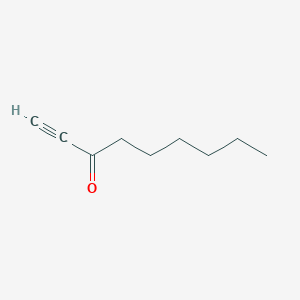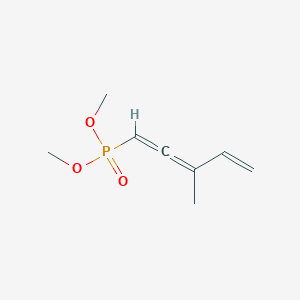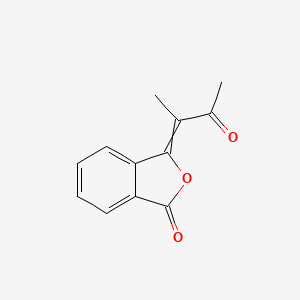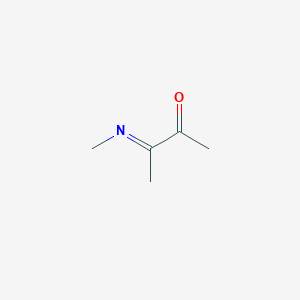
1-Methyl-2-imidazolidineselone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-imidazolidineselone is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and one selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-imidazolidineselone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with carbon disulfide to form methylisothiourea, which is then cyclized with selenium to yield this compound. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-imidazolidineselone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound back to its selenide form.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted imidazolidineselones depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-2-imidazolidineselone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other selenium-containing compounds.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Methyl-2-imidazolidineselone exerts its effects involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the nitrogen atoms in the ring can form coordination complexes with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-2-imidazolidinone: A structurally similar compound but with an oxygen atom instead of selenium.
Imidazole: A simpler heterocyclic compound with two nitrogen atoms in a five-membered ring.
Selenourea: Contains selenium and nitrogen but lacks the ring structure.
Uniqueness: 1-Methyl-2-imidazolidineselone is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. This uniqueness makes it valuable for specific applications where selenium’s redox activity is beneficial.
Propriétés
Numéro CAS |
66194-75-0 |
|---|---|
Formule moléculaire |
C4H7N2Se |
Poids moléculaire |
162.08 g/mol |
InChI |
InChI=1S/C4H7N2Se/c1-6-3-2-5-4(6)7/h2-3H2,1H3 |
Clé InChI |
WUMUTOGBESJSEZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C1[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



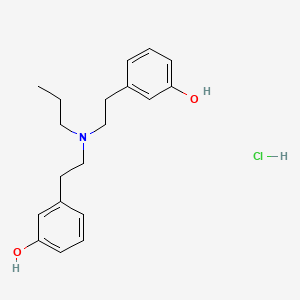
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)

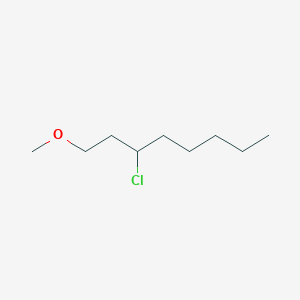
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)

